molecular formula C7H10O3 B6283070 (2E)-3-(oxolan-2-yl)prop-2-enoic acid CAS No. 124891-24-3

(2E)-3-(oxolan-2-yl)prop-2-enoic acid

Cat. No.: B6283070
CAS No.: 124891-24-3
M. Wt: 142.2
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Description

(2E)-3-(oxolan-2-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring a tetrahydrofuran (oxolane) ring substituent. Its molecular formula is C₇H₁₀O₃ (molecular weight: 175.19 g/mol), and it is cataloged under CAS number 1629143-78-7 . The (2E)-configuration ensures planar geometry, enabling conjugation between the carbonyl group and the double bond, which influences its electronic properties and reactivity .

Properties

CAS No.

124891-24-3

Molecular Formula

C7H10O3

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(oxolan-2-yl)prop-2-enoic acid typically involves the reaction of oxolane derivatives with propenoic acid under specific conditions. One common method includes the use of a base-catalyzed reaction where oxolane is reacted with propenoic acid in the presence of a strong base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(oxolan-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane carboxylic acids.

    Reduction: Reduction reactions can convert the propenoic acid moiety to propanoic acid derivatives.

    Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include oxolane carboxylic acids, propanoic acid derivatives, and various substituted oxolane compounds.

Scientific Research Applications

(2E)-3-(oxolan-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(oxolan-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The oxolane ring and propenoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2E)-3-(oxolan-2-yl)prop-2-enoic acid can be compared to related α,β-unsaturated carboxylic acid derivatives. Key differences lie in substituent groups, hydrogen-bonding capacity, and biological activity. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Features
This compound C₇H₁₀O₃ 175.19 Oxolane (tetrahydrofuran) ring Polar due to oxolane oxygen; moderate logP; hydrogen-bond acceptor/donor
(2E)-3-(4-methoxyphenyl)prop-2-enoic acid C₁₀H₁₀O₃ 178.18 4-Methoxyphenyl Aromatic ring with electron-donating methoxy group; higher hydrophobicity
(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enoic acid C₁₀H₈N₂O₃ 204.19 Quinazolinone ring Heterocyclic substituent; potential for π-π stacking and enzyme inhibition
Oxolan-2-ylmethyl (2E)-3-phenylprop-2-enoate C₁₄H₁₆O₃ 232.27 Oxolane ester + phenyl group Ester derivative; reduced acidity; increased lipophilicity

Key Comparisons

Substituent Effects on Reactivity and Solubility The oxolane ring in this compound introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to aromatic analogs like the 4-methoxyphenyl derivative . Aromatic substituents (e.g., phenyl, methoxyphenyl) increase hydrophobicity, favoring interactions with hydrophobic protein pockets but reducing water solubility .

Biological Activity and Binding Potential In virtual screening studies targeting chemokine receptors (e.g., CXCL12), compounds with heterocyclic substituents (e.g., quinazolinone) showed higher docking scores due to π-π stacking and hydrogen-bonding interactions . The oxolane oxygen in this compound may mimic water-mediated hydrogen bonds in protein-ligand interactions, a feature less prominent in non-oxygenated analogs .

Synthetic Utility As a building block, this compound is versatile in click chemistry and Michael addition reactions, whereas ester derivatives (e.g., oxolan-2-ylmethyl esters) are more stable but less reactive .

Research Findings and Implications

  • Hydrogen Bonding: The oxolane oxygen in this compound facilitates crystal packing via C=O···H–O interactions, as predicted by graph-set analysis . This contrasts with phenyl-substituted analogs, which rely on van der Waals forces .
  • Drug Design : The compound’s balance of polarity and rigidity makes it a candidate for targeting flexible enzyme active sites, such as those in kinases or GPCRs .

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